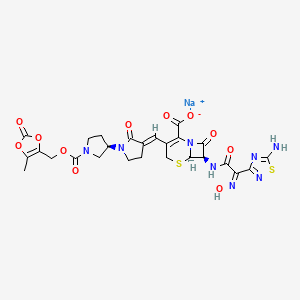

Ceftobiprole medocaril sodium

Übersicht

Beschreibung

Diese Verbindung zeichnet sich insbesondere durch ihre breite Wirksamkeit gegen grampositive und gramnegative Bakterien aus, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA) und Penicillin-resistenter Streptococcus pneumoniae .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: BAL5788 (Natrium) wird durch eine Reihe von chemischen Reaktionen ausgehend von Ceftobiprole synthetisiert. Die Synthese beinhaltet die Umwandlung von Ceftobiprole in seine Medocaril-Form, um seine Wasserlöslichkeit zu verbessern. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Transformation zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von BAL5788 (Natrium) die chemische Großsynthese unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: BAL5788 (sodium) is synthesized through a series of chemical reactions starting from ceftobiprole. The synthesis involves the conversion of ceftobiprole into its medocaril form to enhance its water solubility. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .

Industrial Production Methods: In industrial settings, the production of BAL5788 (sodium) involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: BAL5788 (Natrium) unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Die Hydrolysereaktion wandelt den Prodrug in seiner aktiven Form, Ceftobiprole, in Gegenwart von Wasser um .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von BAL5788 (Natrium) erfordert typischerweise wässrige Bedingungen, während Oxidationsreaktionen die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von BAL5788 (Natrium) gebildet wird, ist Ceftobiprole, das eine starke antibakterielle Wirkung zeigt .

Wissenschaftliche Forschungsanwendungen

BAL5788 (Natrium) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung der Prodrug-Aktivierung und der Wirkstofffreisetzungssysteme verwendet. In Biologie und Medizin wird BAL5788 (Natrium) auf seine Wirksamkeit gegen verschiedene bakterielle Infektionen untersucht, einschließlich solcher, die durch antibiotikaresistente Stämme verursacht werden .

Wirkmechanismus

Der Wirkmechanismus von BAL5788 (Natrium) beinhaltet seine Umwandlung zu Ceftobiprole, das dann an Penicillin-bindende Proteine (PBPs) in bakteriellen Zellwänden bindet. Diese Bindung hemmt die Synthese der bakteriellen Zellwand, was zur Zelllyse und zum Zelltod führt. Die molekularen Ziele sind PBPs, die für die Integrität der bakteriellen Zellwand essentiell sind .

Wissenschaftliche Forschungsanwendungen

Indications and Clinical Uses

Ceftobiprole medocaril sodium is primarily indicated for:

- Staphylococcus aureus Bacteremia (SAB) : Including cases with right-sided infective endocarditis.

- Acute Bacterial Skin and Skin Structure Infections (ABSSSI) : Effective in treating serious skin infections.

- Community-Acquired Bacterial Pneumonia (CABP) : Approved for use in both adults and pediatric patients aged three months and older.

In Canada, it is also indicated for hospital-acquired pneumonia (HAP), excluding ventilator-associated pneumonia (VAP) .

3.1. Clinical Trial Outcomes

A series of clinical trials have demonstrated the efficacy of this compound across various infections:

- Bacteremia : In a study, treatment success rates were reported at 69.8% for bacteremia cases treated with ceftobiprole compared to 68.7% in comparator groups .

- ABSSSI : The success rate was notably higher at 91.3% for ceftobiprole-treated patients versus 88.1% for those receiving standard treatments .

- CABP : Similar efficacy was observed, with success rates around 86.6% compared to 87.4% in the control group .

3.2. Animal Model Studies

Recent research has explored the use of ceftobiprole medocaril as a post-exposure treatment for pneumonic tularemia in animal models. In Fischer 344 rats, a survival rate of 92% was observed after treatment with ceftobiprole, comparable to that of levofloxacin-treated groups . This highlights its potential as a medical countermeasure against biothreat agents.

Safety Profile

This compound has generally been well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events . Serious hypersensitivity reactions, including anaphylaxis, have been documented but are rare .

Dosage and Administration

The recommended dosing regimen varies based on the type of infection:

- SAB : 667 mg IV every 6 hours for the first eight days, followed by every 8 hours thereafter.

- ABSSSI : 667 mg IV every 8 hours for a duration of 5 to 14 days.

- CABP : Similar dosing as ABSSSI .

Comparative Analysis with Other Antibiotics

Ceftobiprole's performance was compared with other antibiotics in clinical settings:

| Infection Type | Ceftobiprole Success Rate | Comparator Success Rate |

|---|---|---|

| Bacteremia | 69.8% | 68.7% |

| ABSSSI | 91.3% | 88.1% |

| CABP | 86.6% | 87.4% |

This table illustrates that ceftobiprole holds its own against established treatments, particularly in ABSSSI cases where it shows superior efficacy .

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by resistant organisms like MRSA. Its broad-spectrum activity and favorable safety profile make it a valuable option in clinical practice.

Future research should focus on further delineating its effectiveness in HAP and VAP populations and exploring its potential in pediatric patients and other high-risk groups.

Wirkmechanismus

The mechanism of action of BAL5788 (sodium) involves its conversion to ceftobiprole, which then binds to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets include PBPs, which are essential for bacterial cell wall integrity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die BAL5788 (Natrium) ähneln, gehören andere Cephalosporine wie Ceftobiprole, Ceftarolin und Cefepim. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrem Wirkungsspektrum und ihren pharmakokinetischen Eigenschaften .

Einzigartigkeit: BAL5788 (Natrium) ist einzigartig aufgrund seiner breiten Wirksamkeit und seiner Fähigkeit, antibiotikaresistente Bakterien zu bekämpfen. Seine Prodrug-Form verbessert seine Wasserlöslichkeit, wodurch es im Vergleich zu anderen Cephalosporinen besser für die intravenöse Verabreichung geeignet ist .

Eigenschaften

CAS-Nummer |

252188-71-9 |

|---|---|

Molekularformel |

C26H25N8NaO11S2 |

Molekulargewicht |

712.6 g/mol |

IUPAC-Name |

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |

InChI-Schlüssel |

MFAWUGGPPMTWPU-INRVRKGJSA-M |

SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

Isomerische SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |

Kanonische SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

Key on ui other cas no. |

252188-71-9 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.